molecular formula C15H14N2O3 B4605901 (Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B4605901
M. Wt: 270.28 g/mol
InChI Key: OOUVECZLSBXWSZ-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that features a benzodioxole ring and a pyrazole ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate α,β-unsaturated ketone.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrazole rings through a propenone linker. This can be done using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propenone linker to a saturated alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure with a methyl group instead of an ethyl group.

    (Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

The uniqueness of (Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-1-(1,3-benzodioxol-5-yl)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-17-9-11(8-16-17)3-5-13(18)12-4-6-14-15(7-12)20-10-19-14/h3-9H,2,10H2,1H3/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVECZLSBXWSZ-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C\C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 2
(Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
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(Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
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(Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 5
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(Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 6
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(Z)-1-(1,3-BENZODIOXOL-5-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

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